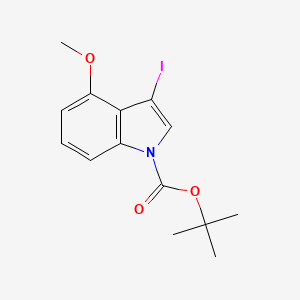
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile
Descripción general
Descripción
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Biological Activity
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile has been used in the synthesis of various heterocyclic compounds. The reaction of this compound with primary amines leads to the formation of 4-(2-amino-4,5-dihydro-4-oxo-1H-pyrrol-3-yl)-1-methylpyridinium chlorides, which upon hydrogenation yield 5-amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)-3H-pyrrol-3-ones (Chalyk, Tverdokhlebov, & Iminov, 2009). Additionally, it has been used in the synthesis of compounds displaying biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
Synthesis of Polyfunctional Substituted Heterocycles
4-Phenyl-3-oxobutanenitrile, a derivative, is a precursor for the synthesis of various polyfunctionally substituted heterocycles. This compound is synthesized via the reaction of ethyl phenylacetate with acetonitrile and serves as a versatile starting material for heterocycle synthesis (Khalik, 1997).
Synthesis of Benzothiazole Derivatives
2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, another derivative, has been utilized for synthesizing new benzothiazole derivatives. These derivatives have been prepared by reacting the compound with various amines and acids, leading to potential applications in chemical and biological fields (Zaki et al., 2006).
Apoptosis Inducers and Anticancer Agents
Some derivatives have been identified as novel apoptosis inducers through high-throughput screening assays. These compounds showed activity against various cancer cell lines, making them potential anticancer agents (Zhang et al., 2005).
Synthesis of Chromenoquinoline Derivatives
Derivatives of this compound have been used in the synthesis of chromenoquinoline derivatives. These compounds are prepared by various chemical reactions involving acylation and condensation, and their structures have been characterized by elemental analysis and spectroscopy (Han et al., 2015).
Antiviral and Anticancer Studies
Recent studies have focused on the synthesis of derivatives with potential antiviral and anticancer activity. Molecular docking studies have been conducted to assess the activity of these compounds against specific targets, indicating their potential therapeutic applications (Yaccoubi et al., 2022).
Novel Bioactive Oxadiazole Derivatives
Synthesis of novel bioactive oxadiazole derivatives has been explored using this compound derivatives. These compounds have shown potent antitumor activity in vitro, highlighting their potential in cancer treatment (Maftei et al., 2013).
Synthesis of Pyrazinones and Pyridine Derivatives
4-Aryl-3-bis(methylthio)methylene-4-oxobutanenitriles, another class of derivatives, have been used in the synthesis of pyrazinones and pyridine derivatives. These compounds are prepared through various cyclocondensation reactions and have potential applications in medicinal chemistry (Singh, Ila, & Junjappa, 1988).
Complex Synthesis and Luminescence Studies
Derivatives have been utilized in the synthesis of complexes with luminescent properties. These complexes have been studied for their electronic absorption and redox properties, contributing to the field of material science and nanotechnology (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Propiedades
IUPAC Name |
4-(4-chloropyridin-3-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-5-12-6-7(8)9(13)2-1-4-11/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHRFHNDSMBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696467 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-84-2 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)
![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)










